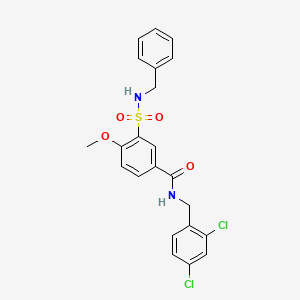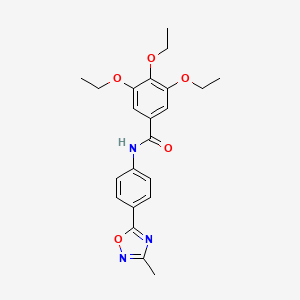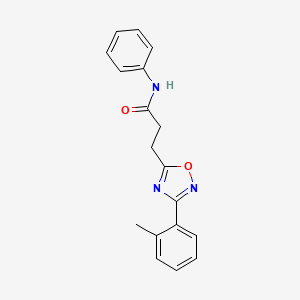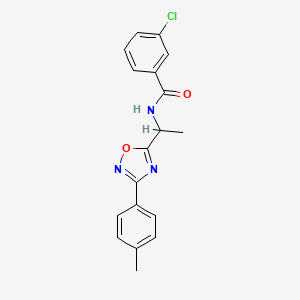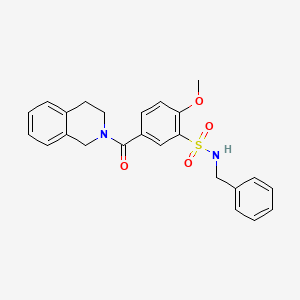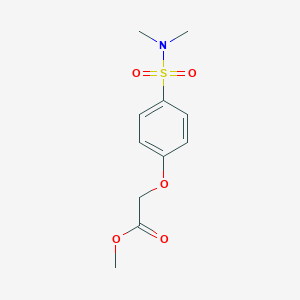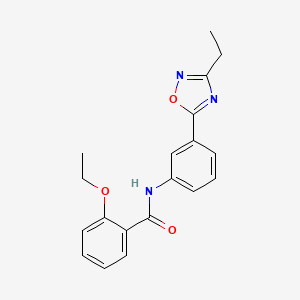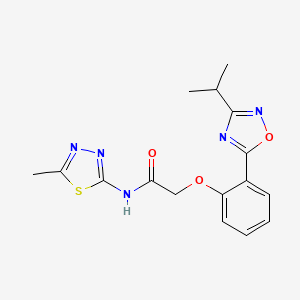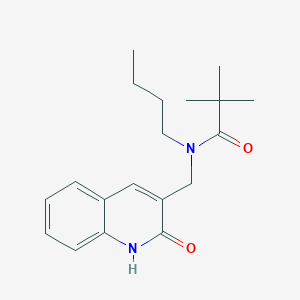
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their wide range of biological activities . Various methods have been reported for the synthesis of quinoline and its derivatives, including the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of quinoline derivatives can be confirmed using various analytical techniques such as CHN analyzer, XRD, FT-IR, UV-Visible, ESR, ¹H NMR, ¹³C NMR, MASS, and TGA .
Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be determined using various analytical techniques such as CHN analyzer, XRD, FT-IR, UV-Visible, ESR, ¹H NMR, ¹³C NMR, MASS, and TGA .
Mecanismo De Acción
Target of Action
Related compounds such as 4-hydroxy-2-quinolones have been used in the synthesis of a wide range of medicinally important compounds . These compounds have shown potential as potent phophodiesterase 10A (PDE10A) inhibitors , suggesting that (2-hydroxy-7-methylquinolin-3-yl)methyl 4-chlorobenzoate may also target similar enzymes or receptors.
Biochemical Pathways
Related compounds have been involved in various biological activities, including antimicrobial and antioxidant activities . Therefore, it’s possible that this compound may also affect similar biochemical pathways, leading to downstream effects on cellular functions.
Result of Action
Based on the activities of related compounds, it’s plausible that this compound may exert antimicrobial, antioxidant, or other therapeutic effects at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications. Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of more effective and safer quinoline-based drugs .
Propiedades
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-11-2-3-13-9-14(17(21)20-16(13)8-11)10-23-18(22)12-4-6-15(19)7-5-12/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGGGYYLJPIOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

